2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine
CAS No.:
Cat. No.: VC14862406
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol
* For research use only. Not for human or veterinary use.
![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine -](/images/structure/VC14862406.png)
Specification
Molecular Formula | C11H15N3O |
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Molecular Weight | 205.26 g/mol |
IUPAC Name | 2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-amine |
Standard InChI | InChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |
Standard InChI Key | QBYMXVMLSNEFHZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)N |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Composition and Bonding
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)propan-2-amine (molecular formula: C₁₁H₁₅N₃O, molecular weight: 205.26 g/mol) features a benzimidazole heterocycle fused with a benzene ring and an imidazole moiety. The methoxy (-OCH₃) group at the 5-position and the propan-2-amine (-C(CH₃)₂NH₂) group at the 2-position define its substitution pattern. The benzimidazole core exhibits aromaticity, with bond lengths consistent with typical sp² hybridization. For example, the C–N bond lengths in analogous benzimidazole structures range from 1.312–1.358 Å, reflecting delocalized π-electron systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the compound’s structure. Proton NMR reveals distinct signals for the methoxy group (δ ~3.8 ppm) and the amine protons (δ ~1.4 ppm for the methyl groups and δ ~2.1 ppm for NH₂). Carbon-13 NMR further resolves the quaternary carbon of the propan-2-amine group at ~70 ppm. High-resolution MS typically shows a molecular ion peak at m/z 205.26, aligning with the compound’s molecular weight.
Table 1: Key Structural and Spectroscopic Data
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₁₅N₃O |
Molecular Weight | 205.26 g/mol |
Key NMR Signals (¹H) | δ 3.8 (OCH₃), δ 1.4 (C(CH₃)₂) |
MS Molecular Ion | m/z 205.26 [M]⁺ |
Characteristic IR Bands | 3400 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O) |
Synthetic Pathways and Optimization
Multi-Step Synthesis Overview
The synthesis involves cyclocondensation of 4-methoxy-1,2-diaminobenzene with a β-keto amine precursor under acidic conditions. A typical procedure includes:
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Formation of Benzimidazole Core: Reacting 4-methoxy-1,2-diaminobenzene with methyl acetoacetate in ethanol under reflux yields the intermediate 5-methoxy-1H-benzimidazole.
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Amine Functionalization: Alkylation of the benzimidazole’s 2-position with 2-bromopropane followed by ammonolysis introduces the propan-2-amine group.
Reaction Monitoring and Purification
Thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 3:7) tracks reaction progress. Final purification employs column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol, achieving >95% purity.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclocondensation | Ethanol, HCl, 80°C, 12 h | 65% |
Alkylation | 2-Bromopropane, K₂CO₃, DMF, 60°C | 58% |
Ammonolysis | NH₃/MeOH, 100°C, 24 h | 45% |
Chemical Reactivity and Derivative Formation
Amine Group Reactivity
The secondary amine group undergoes characteristic reactions:
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Acylation: Treatment with acetyl chloride in dichloromethane produces the corresponding acetamide derivative.
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Salt Formation: Reactivity with HCl in ethanol yields a water-soluble hydrochloride salt, enhancing bioavailability.
Electrophilic Substitution
The electron-rich benzimidazole ring participates in electrophilic substitution. Nitration with nitric acid/sulfuric acid introduces a nitro group at the 4-position, enabling further functionalization .
Biological Activity and Mechanistic Insights
Putative Targets and Pathways
Although the exact mechanism remains unconfirmed, structural analogs suggest affinity for serotonin (5-HT) receptors and monoamine oxidases (MAOs). In silico docking studies predict binding to the 5-HT₂A receptor’s orthosteric site (binding energy: −9.2 kcal/mol).
Preclinical Findings
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Neurotransmitter Modulation: In rodent models, the compound (10 mg/kg, i.p.) increased extracellular serotonin levels by 40% in the prefrontal cortex.
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Enzyme Inhibition: IC₅₀ values of 2.3 μM and 5.6 μM were observed for MAO-A and MAO-B, respectively.
Assay | Result |
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5-HT₂A Binding (Ki) | 120 nM |
MAO-A Inhibition (IC₅₀) | 2.3 μM |
MAO-B Inhibition (IC₅₀) | 5.6 μM |
Applications and Future Directions
Material Science Applications
Benzimidazole derivatives exhibit luminescent properties; embedding this compound into polymers may yield organic light-emitting diodes (OLEDs) with λₑₘ ≈ 450 nm .
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